4-Bromo-2,5-difluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.50 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is a white to yellow crystalline solid that is moisture-sensitive and has a strong odor .
Scientific Research Applications
4-Bromo-2,5-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
4-Bromo-2,5-difluorobenzenesulfonyl chloride is a chemical compound that primarily targets the respiratory system . It is used in organic synthesis as a sulfonyl chloride reagent .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . Sulfonylation is a type of organic reaction where a sulfonyl group is introduced to an organic compound. In this case, the sulfonyl group from this compound is transferred to the target molecule .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (mr) antagonists .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would vary depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it’s involved in. As a sulfonyl chloride reagent, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , and its reactions should be carried out in an inert atmosphere and at room temperature . It’s also recommended to handle this compound in a well-ventilated area or outdoors .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target biomolecules. For example, it can react with amino groups in proteins, leading to the formation of sulfonamide linkages .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The sulfonylation of proteins can alter their activity, stability, and interactions with other cellular components. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or hydroxyl groups, on enzymes and proteins. This reaction can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is chemically stable under standard ambient conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in protein function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including tissue damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonamide derivatives. These metabolic transformations can affect the compound’s activity and its impact on cellular metabolism. Additionally, the presence of this compound can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and reactivity. These factors can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
The synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at room temperature, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
4-Bromo-2,5-difluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromo-2,5-difluorobenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acid derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
4-Bromo-2,5-difluorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of products formed.
4-Fluorobenzenesulfonyl chloride: Contains only one fluorine substituent, leading to different electronic and steric effects compared to this compound.
The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its reactivity and the range of products that can be synthesized from it.
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKFWMFNIEPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341632 | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-14-9 | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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